molecular formula C25H16N2O7 B3744171 [2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate

[2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate

Cat. No.: B3744171
M. Wt: 456.4 g/mol
InChI Key: NXFYZUQOBKZWDY-UHFFFAOYSA-N
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Description

[2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate is a complex organic compound characterized by its unique structure, which includes benzoyloxy and diazinan-5-ylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Aromatic Substitution Reactions:

    Condensation Reactions: Formation of the diazinan-5-ylidene moiety through condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different products.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] acetate: Similar structure but with an acetate group instead of a benzoate group.

    [2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propionate: Similar structure with a propionate group.

Uniqueness

The uniqueness of [2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O7/c28-21-18(22(29)27-25(32)26-21)13-15-11-12-19(33-23(30)16-7-3-1-4-8-16)20(14-15)34-24(31)17-9-5-2-6-10-17/h1-14H,(H2,26,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFYZUQOBKZWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate
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[2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate
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[2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate
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[2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate
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[2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate
Reactant of Route 6
[2-Benzoyloxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate

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